![molecular formula C16H21BrClN3O B5113196 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)
2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide, also known as BCA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to have promising anti-cancer properties, making it a subject of intense research in recent years.
Wirkmechanismus
The mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide is not fully understood. However, studies have shown that 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to their death.
Biochemical and Physiological Effects:
2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has been shown to have several biochemical and physiological effects. Studies have shown that 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to their death. In addition, 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide in lab experiments include its potent anti-cancer properties, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, the limitations of using 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide. One area of interest is the development of new cancer therapies based on 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide. Another area of interest is the study of the mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide, which could lead to the development of more effective cancer treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide, which could lead to the development of new drugs for a range of diseases.
Synthesemethoden
The synthesis of 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide is a complex process that involves several steps. The first step involves the reaction of 2-bromo-4-chloroaniline with cyclooctanone to form 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has potent anti-cancer properties and can inhibit the growth of cancer cells. 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This makes 2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-(cyclooctylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClN3O/c17-14-10-12(18)8-9-15(14)19-11-16(22)21-20-13-6-4-2-1-3-5-7-13/h8-10,19H,1-7,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFMBCYGNJTTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chloroanilino)-N-(cyclooctylideneamino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5113117.png)
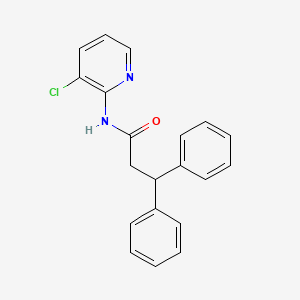
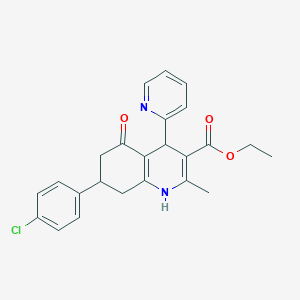
![3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)
![N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B5113148.png)
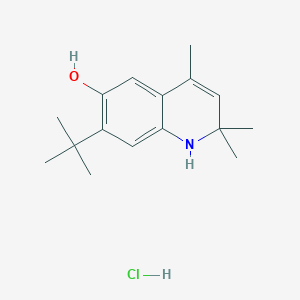
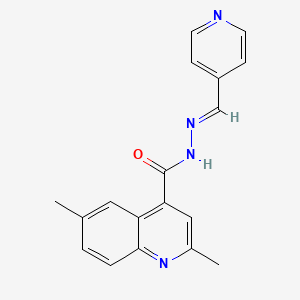
![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)
![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)
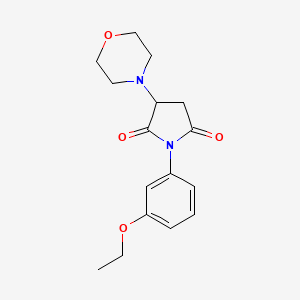
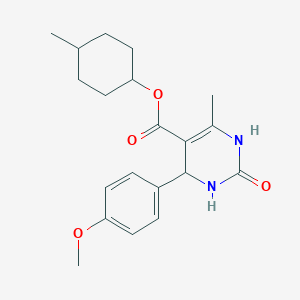
![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5113227.png)
